2-[(2E)-2-[(4-acetylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetic acid
CAS No.: 611192-30-4
Cat. No.: VC7269377
Molecular Formula: C16H16N2O4S
Molecular Weight: 332.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 611192-30-4 |
|---|---|
| Molecular Formula | C16H16N2O4S |
| Molecular Weight | 332.37 |
| IUPAC Name | 2-[2-(4-acetylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic acid |
| Standard InChI | InChI=1S/C16H16N2O4S/c1-3-8-18-15(22)13(9-14(20)21)23-16(18)17-12-6-4-11(5-7-12)10(2)19/h3-7,13H,1,8-9H2,2H3,(H,20,21) |
| Standard InChI Key | LDFJPHHKYXISTJ-WUKNDPDISA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)CC=C |
Introduction
Structural Analysis and Nomenclature
IUPAC Nomenclature and Functional Groups
The systematic name 2-[(2E)-2-[(4-acetylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetic acid delineates its core structure:
-
A thiazolidin-4-one ring fused with an acetic acid moiety at position 5.
-
An imino group (C=N) at position 2, substituted with a 4-acetylphenyl group.
-
A prop-2-en-1-yl (allyl) group at position 3.
The (2E) configuration specifies the trans geometry of the imino group, critical for molecular interactions .
Comparative Structural Features
Compared to analogues like 2-{2-[(2E)-2-[(4-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamido}acetic acid (VC5165950), the acetyl group in the target compound introduces enhanced electron-withdrawing effects, potentially influencing solubility and receptor binding. X-ray crystallography of similar thiazolidinone derivatives reveals planar ring systems and intermolecular hydrogen bonding, as seen in 2,4-dioxothiazolidine-5-acetic acid salts .
Synthesis and Characterization
Synthetic Pathways
The synthesis of thiazolidinone derivatives typically involves:
-
Condensation: Reaction of a thiourea derivative with α-haloketones or α-haloacids.
-
Cyclization: Formation of the thiazolidinone ring under acidic or basic conditions.
-
Functionalization: Introduction of substituents like the allyl group via alkylation .
For example, VulcanChem’s synthesis of VC5165950 employs a multi-step protocol involving cyclization of a thiosemicarbazide intermediate, followed by allylation. Analogous methods could apply to the target compound, substituting 4-acetylphenyl isothiocyanate in the initial step.
Characterization Techniques
-
Spectroscopy:
-
X-ray Crystallography: Confirms planarity of the thiazolidinone ring and hydrogen-bonding networks, as observed in related salts .
Physicochemical Properties
Solubility and Stability
While solubility data for the target compound are unavailable, analogues like VC5165950 exhibit limited aqueous solubility, necessitating dimethyl sulfoxide (DMSO) for biological assays. Thermogravimetric analysis (TGA) of similar compounds shows decomposition temperatures >190°C, indicating thermal stability .
Table 1. Comparative Physicochemical Data
Biological Activities and Mechanisms
Antioxidant Properties
Thiazolidinone derivatives exhibit radical scavenging activity. For instance, 2,4-dioxothiazolidine-5-acetic acid salts show dose-dependent DPPH inhibition (IC₅₀: 12–18 µM) . The target compound’s conjugated system may similarly stabilize free radicals.
Cytotoxic Effects
MEK inhibitors like AZD6244 (Otava Chemicals) share a thiazolidinone scaffold and inhibit cancer cell proliferation (GI₅₀: 14–50 nM). Molecular docking studies suggest the target compound could bind ERK2 or PI3Kγ with comparable affinity .
Therapeutic Applications
Oncology
PI3K and MEK/ERK pathway inhibition is pivotal in oncology. The compound’s dual potential to target these pathways positions it as a candidate for breast cancer and melanoma, where PI3Kγ overexpression drives metastasis .
Inflammatory Diseases
PI3Kγ modulates neutrophil chemotaxis in rheumatoid arthritis . Preclinical models indicate thiazolidinones reduce interleukin-6 (IL-6) by >40% at 10 µM .
Comparative Analysis with Analogues
Substituent Effects
Replacing the 4-chlorophenyl group in VC5165950 with 4-acetylphenyl:
-
Increases electron-withdrawing capacity, potentially enhancing kinase binding.
-
Reduces logP (estimated), improving solubility.
Bioactivity Trends
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Target Compound | PI3Kγ (est.) | Not reported | – |
| VC5165950 | Undisclosed | Not reported | |
| AZD6244 | MEK1/2 | 14–50 nM | |
| Dioxothiazolidine Salt | DPPH Radical | 12–18 µM |
Future Research Directions
-
In Vitro Screening: Assess PI3Kγ and MEK inhibition in HT-29 (colorectal) and ARO (thyroid) cell lines .
-
Pharmacokinetics: Evaluate oral bioavailability using murine models, monitoring plasma concentrations .
-
Structure-Activity Relationships (SAR): Synthesize variants with modified acetyl groups to optimize potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume